molecular formula C17H14N2O3S B5733409 3-(1-BENZOFURAN-2-CARBONYL)-1-(2-HYDROXY-4-METHYLPHENYL)THIOUREA

3-(1-BENZOFURAN-2-CARBONYL)-1-(2-HYDROXY-4-METHYLPHENYL)THIOUREA

Cat. No.: B5733409
M. Wt: 326.4 g/mol
InChI Key: YELMODMUPJZCME-UHFFFAOYSA-N
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Description

3-(1-Benzofuran-2-carbonyl)-1-(2-hydroxy-4-methylphenyl)thiourea is a synthetic organic compound that features a benzofuran moiety, a thiourea group, and a hydroxy-methylphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-benzofuran-2-carbonyl)-1-(2-hydroxy-4-methylphenyl)thiourea typically involves the reaction of 1-benzofuran-2-carbonyl chloride with 2-hydroxy-4-methylphenylthiourea. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiourea group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the carbonyl group, potentially converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

Biology

In biological research, such compounds are often investigated for their potential as enzyme inhibitors or as ligands for receptor studies.

Medicine

Medicinal chemistry applications might include the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action for compounds like 3-(1-benzofuran-2-carbonyl)-1-(2-hydroxy-4-methylphenyl)thiourea would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Benzofuran-2-carbonyl)-1-phenylthiourea
  • 3-(1-Benzofuran-2-carbonyl)-1-(2-hydroxyphenyl)thiourea
  • 3-(1-Benzofuran-2-carbonyl)-1-(4-methylphenyl)thiourea

Uniqueness

The presence of the hydroxy and methyl groups on the phenyl ring in 3-(1-benzofuran-2-carbonyl)-1-(2-hydroxy-4-methylphenyl)thiourea may confer unique properties, such as increased solubility or specific interactions with biological targets, compared to its analogs.

Properties

IUPAC Name

N-[(2-hydroxy-4-methylphenyl)carbamothioyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S/c1-10-6-7-12(13(20)8-10)18-17(23)19-16(21)15-9-11-4-2-3-5-14(11)22-15/h2-9,20H,1H3,(H2,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELMODMUPJZCME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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